Cas no 2229469-51-4 (4-chloro-2-fluoropyridin-3-yl sulfamate)

4-chloro-2-fluoropyridin-3-yl sulfamate Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-fluoropyridin-3-yl sulfamate
- EN300-1990994
- 2229469-51-4
-
- Inchi: 1S/C5H4ClFN2O3S/c6-3-1-2-9-5(7)4(3)12-13(8,10)11/h1-2H,(H2,8,10,11)
- InChI Key: PVUOJLVYVRDIIB-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1OS(N)(=O)=O)F
Computed Properties
- Exact Mass: 225.9615190g/mol
- Monoisotopic Mass: 225.9615190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 90.7Ų
4-chloro-2-fluoropyridin-3-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990994-0.05g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1990994-2.5g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1990994-10.0g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 10g |
$7312.0 | 2023-05-31 | ||
Enamine | EN300-1990994-0.1g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1990994-5.0g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 5g |
$4930.0 | 2023-05-31 | ||
Enamine | EN300-1990994-10g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 10g |
$7312.0 | 2023-09-16 | ||
Enamine | EN300-1990994-1g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 1g |
$1701.0 | 2023-09-16 | ||
Enamine | EN300-1990994-5g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 5g |
$4930.0 | 2023-09-16 | ||
Enamine | EN300-1990994-0.25g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1990994-1.0g |
4-chloro-2-fluoropyridin-3-yl sulfamate |
2229469-51-4 | 1g |
$1701.0 | 2023-05-31 |
4-chloro-2-fluoropyridin-3-yl sulfamate Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on 4-chloro-2-fluoropyridin-3-yl sulfamate
Comprehensive Analysis of 4-chloro-2-fluoropyridin-3-yl sulfamate (CAS No. 2229469-51-4): Properties, Applications, and Industry Trends
The chemical compound 4-chloro-2-fluoropyridin-3-yl sulfamate (CAS No. 2229469-51-4) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. As a sulfamate derivative of a halogenated pyridine, this compound exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its role in the development of novel enzyme inhibitors and bioactive molecules, particularly in addressing challenges related to drug resistance and targeted therapies.
One of the most frequently asked questions in scientific forums revolves around the synthesis pathway of 4-chloro-2-fluoropyridin-3-yl sulfamate. The compound is typically synthesized through a multi-step process involving the sulfamation of 4-chloro-2-fluoropyridin-3-ol under controlled conditions. Recent advancements in green chemistry have led to optimized protocols that reduce byproduct formation and improve yield—a topic that aligns with the global push for sustainable chemical manufacturing. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying the purity of this compound, which often exceeds 98% in commercial samples.
The structural motif of halogenated pyridine sulfamates has become a hotspot in medicinal chemistry due to their ability to modulate biological targets. Specifically, 4-chloro-2-fluoropyridin-3-yl sulfamate demonstrates intriguing interactions with carbonic anhydrase isoforms, sparking investigations into its potential for treating conditions like glaucoma and epilepsy. This aligns with growing public interest in precision medicine and personalized therapeutics, as evidenced by search trends showing a 120% increase in queries about "sulfamate-based drugs" over the past two years.
From an industrial perspective, the demand for high-purity 4-chloro-2-fluoropyridin-3-yl sulfamate has risen steadily, driven by its utility in crop protection formulations. Agrochemical studies highlight its role as a precursor for systemic herbicides with improved rainfastness—a critical factor given climate change-induced weather variability. Manufacturers now emphasize QC protocols that ensure batch-to-batch consistency, addressing another common concern among bulk purchasers regarding compound stability under storage conditions.
Emerging research directions include the exploration of 4-chloro-2-fluoropyridin-3-yl sulfamate in proteomics studies and chemical biology probes. The compound's ability to form stable conjugates with biomolecules has opened new avenues for target identification—a trending topic in AI-driven drug discovery platforms. Notably, its metabolic stability makes it particularly valuable for in vivo imaging applications, a field experiencing 18% annual growth according to market analyses.
Regulatory aspects remain crucial for laboratories working with CAS 2229469-51-4. While not classified as hazardous under current GHS criteria, proper handling with PPE is recommended due to potential sensitivity in certain individuals. Documentation requirements include detailed SDS information covering physicochemical properties like melting point (typically 148-152°C) and solubility profile (soluble in polar aprotic solvents). These data points are frequently searched by EHS professionals alongside queries about waste disposal methods for sulfamate derivatives.
Technological innovations have also impacted the commercial landscape for 4-chloro-2-fluoropyridin-3-yl sulfamate. The adoption of continuous flow chemistry has enabled manufacturers to scale up production while minimizing environmental footprint—a key selling point for sustainability-conscious buyers. Meanwhile, academic interest persists in crystallography studies of this compound, with its molecular packing patterns offering insights for cocrystal engineering strategies.
Looking ahead, the versatility of 4-chloro-2-fluoropyridin-3-yl sulfamate positions it as a compound of enduring relevance across multiple disciplines. Whether serving as a building block for next-generation pharmaceuticals or contributing to advancements in material science, its unique combination of halogen and sulfamate functionalities continues to inspire innovative applications. Ongoing research into its structure-activity relationships promises to uncover further opportunities in this evolving chemical space.
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